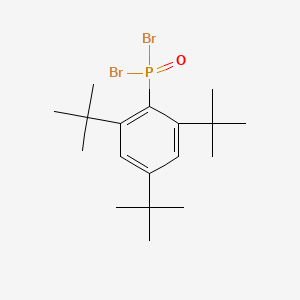
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is a chemical compound that features a phenyl ring substituted with three tert-butyl groups and a phosphonic dibromide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2,4,6-Tri-tert-butylphenol with Phosphorus Tribromide: This step involves the substitution of the hydroxyl group in 2,4,6-Tri-tert-butylphenol with a phosphonic dibromide group.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide groups are replaced by other nucleophiles.
Oxidation and Reduction: The phosphonic moiety can undergo oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the phosphonic group.
Reducing Agents: Reducing agents like lithium aluminum hydride can reduce the phosphonic group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of phosphonic derivatives, while oxidation and reduction reactions can produce different phosphorus-containing compounds.
Applications De Recherche Scientifique
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (2,4,6-Tri-tert-butylphenyl)phosphonic dibromide exerts its effects involves the interaction of the phosphonic group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with similar steric properties but lacking the phosphonic dibromide group.
2,6-Di-tert-butylphenol: Another phenol derivative with two tert-butyl groups, commonly used as an antioxidant.
Tris(2,4-di-tert-butylphenyl)phosphite: A phosphorus-containing compound used as a stabilizer in polymers.
Uniqueness
(2,4,6-Tri-tert-butylphenyl)phosphonic dibromide is unique due to the presence of both the bulky tert-butyl groups and the reactive phosphonic dibromide moiety. This combination of steric hindrance and reactivity makes it a valuable compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
89864-78-8 |
|---|---|
Formule moléculaire |
C18H29Br2OP |
Poids moléculaire |
452.2 g/mol |
Nom IUPAC |
1,3,5-tritert-butyl-2-dibromophosphorylbenzene |
InChI |
InChI=1S/C18H29Br2OP/c1-16(2,3)12-10-13(17(4,5)6)15(22(19,20)21)14(11-12)18(7,8)9/h10-11H,1-9H3 |
Clé InChI |
DKGCLEULKJMRRS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)P(=O)(Br)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


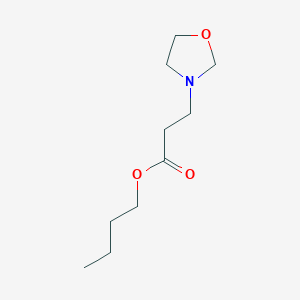
![2-[2-(3-Methoxyphenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14371540.png)
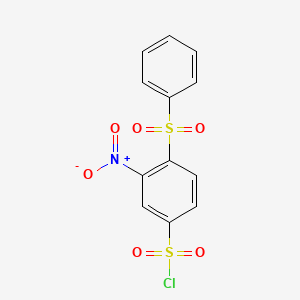
![5-{3-Ethoxy-4-[(4-hydroxypentyl)oxy]phenyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14371553.png)
![3-(6,6-Dimethyl-1,4,7-trioxaspiro[4.4]nonan-8-yl)but-2-en-1-ol](/img/structure/B14371561.png)
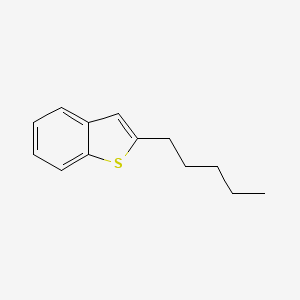
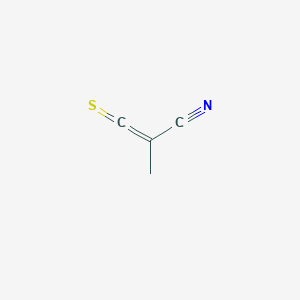
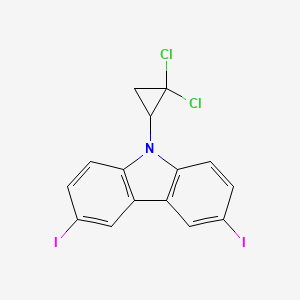


methanone](/img/structure/B14371605.png)


![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
